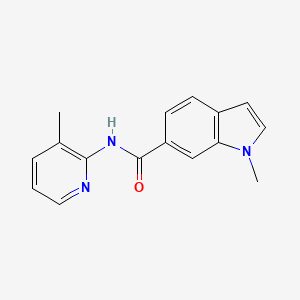![molecular formula C17H20ClN3O3 B15103589 7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide](/img/structure/B15103589.png)
7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide typically involves multiple steps. One common method starts with the condensation of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This is followed by treatment with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Condensation Reactions: Formation of Schiff bases by reacting with aldehydes.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Ethanol: Used as a solvent.
Triethylamine: Used as a catalyst.
Aromatic and Heteroaromatic Aldehydes: Used in the formation of Schiff bases.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, such as Schiff bases and other substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide has several scientific research applications, including:
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties.
Antimalarial Activity:
Anticancer Research: Some derivatives have shown potential in inhibiting cancer cell growth.
Mecanismo De Acción
The exact mechanism of action for 7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other quinoline derivatives. For instance, it may inhibit nucleic acid synthesis or interfere with cellular respiration in microbial cells .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit diverse biological activities.
7-chloro-4-aminoquinoline: Another derivative with significant antimicrobial and antimalarial properties.
Uniqueness
What sets 7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H20ClN3O3 |
|---|---|
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
7-chloro-N-(3-morpholin-4-ylpropyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H20ClN3O3/c18-12-2-3-13-15(10-12)20-11-14(16(13)22)17(23)19-4-1-5-21-6-8-24-9-7-21/h2-3,10-11H,1,4-9H2,(H,19,23)(H,20,22) |
Clave InChI |
YSXPYLQDBYIPCD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Azepan-1-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one](/img/structure/B15103511.png)
![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15103514.png)


![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B15103525.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15103548.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B15103556.png)
![5-fluoro-2-(tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B15103566.png)
![1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide](/img/structure/B15103572.png)
![Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B15103574.png)
![N-(3-methoxypropyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide](/img/structure/B15103575.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B15103580.png)
![6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15103588.png)
![N-(3-chloro-4-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15103600.png)
